Regioselective N9 Glycosylation with N6-Benzoyl Protection
During Pummerer-based synthesis of 4′-thiopurine nucleosides, unprotected adenine predominantly yields the undesired N7 glycosyl isomer. The N6-benzoyl group on N-benzoyl-4′-thioadenosine directs glycosylation exclusively to the N9 position, the isomer required for correct Watson-Crick base pairing in oligonucleotides. In contrast, synthesis of 4′-thioadenosine without N6 protection under identical Pummerer conditions results primarily in N7 isomers; the N9 isomer is obtained only in moderate yields after prolonged heating under reflux [1]. This regioselectivity advantage eliminates the need for chromatographic isomer separation and increases the effective yield of the desired N9 product.
| Evidence Dimension | N9:N7 isomer ratio in purine glycosylation |
|---|---|
| Target Compound Data | Exclusive N9-β-anomer formation with N6-benzoyladenine (when used as silylated base in electrophilic glycosidation or Pummerer reaction) |
| Comparator Or Baseline | Unprotected adenine (as used for 4′-thioadenosine, CAS 2500-80-3): predominantly N7 isomer under Pummerer conditions; N9 isomer obtained in moderate yield only after reflux |
| Quantified Difference | Qualitative shift from N7-major to N9-exclusive product distribution; quantitative yield improvement is synthesis-route dependent |
| Conditions | Pummerer reaction with silylated purine bases; electrophilic glycosidation with N-iodosuccinimide (NIS) activation of 4-thiofuranoid glycal donors [1][2] |
Why This Matters
For procurement, the pre-installed N6-benzoyl group eliminates the need for post-glycosylation N-protection of 4′-thioadenosine, saving two synthetic steps and avoiding yield losses from N7-to-N9 isomerization and subsequent chromatographic purification.
- [1] Minakawa N, Matsuda A. Practical synthesis of 4′-thioribonucleosides starting from D-ribose. Curr Protoc Nucleic Acid Chem. 2014;59:14.12.1-14.12.19. PMID: 25501591. View Source
- [2] Haraguchi K, Shimada H, Kimura K, et al. Synthesis of 4′-Ethynyl-2′-deoxy-4′-thioribonucleosides and Discovery of a Highly Potent and Less Toxic NRTI. ACS Med Chem Lett. 2011;2(9):692-697. DOI: 10.1021/ml2001054. View Source
